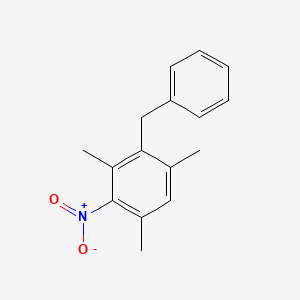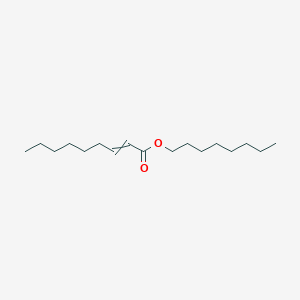![molecular formula C22H22O4 B14337459 1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene CAS No. 109972-80-7](/img/structure/B14337459.png)
1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its two benzene rings connected by an ethylene glycol bridge, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
The synthesis of 1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene typically involves the reaction of phenol with ethylene oxide in the presence of a base catalyst . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. Industrial production methods often employ similar routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.
Biology: The compound serves as a model molecule for studying the interactions between aromatic rings and biological macromolecules.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, including surfactants and stabilizers.
Mécanisme D'action
The mechanism by which 1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene exerts its effects involves interactions with various molecular targets. The ethylene glycol bridge allows for flexibility, enabling the benzene rings to interact with different biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene can be compared with other similar compounds such as:
1,2-Diphenoxyethane: Similar in structure but lacks the ethylene glycol bridge, resulting in different chemical properties.
Ethylene glycol diphenyl ether: Another closely related compound with similar applications but distinct reactivity.
1,2-Dibenzyloxyethane: Features benzyl groups instead of phenyl groups, leading to variations in reactivity and applications
These comparisons highlight the uniqueness of 1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene in terms of its structural features and versatility in various applications.
Propriétés
Numéro CAS |
109972-80-7 |
|---|---|
Formule moléculaire |
C22H22O4 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
1,2-bis(2-phenoxyethoxy)benzene |
InChI |
InChI=1S/C22H22O4/c1-3-9-19(10-4-1)23-15-17-25-21-13-7-8-14-22(21)26-18-16-24-20-11-5-2-6-12-20/h1-14H,15-18H2 |
Clé InChI |
SZFHNMMCNSVABG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2OCCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)](/img/structure/B14337378.png)

![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
![1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B14337402.png)
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene](/img/structure/B14337407.png)
![Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14337415.png)



![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)


![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
